![molecular formula C16H19NO B1334525 4-甲基-N-[2-(4-甲基苯氧基)乙基]苯胺 CAS No. 200806-88-8](/img/structure/B1334525.png)
4-甲基-N-[2-(4-甲基苯氧基)乙基]苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline is an organic compound belonging to the aniline group. It is characterized by the presence of a methyl group attached to the nitrogen atom and a phenoxyethyl group attached to the aniline ring. This compound has a molecular formula of C16H19NO and a molecular weight of 241.33 g/mol .
科学研究应用
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
Target of Action
A structurally similar compound, 4-methoxy-n-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, has been shown to selectively antagonize the peroxisome proliferator-activated receptor alpha (pparα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis.
Mode of Action
It is known to belong to the aniline group of compounds. Aniline compounds are often involved in various biochemical reactions, including those related to protein synthesis.
Biochemical Pathways
Result of Action
Action Environment
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline can be achieved through a multi-step process involving the following key steps:
Formation of 4-methylphenoxyethyl bromide: This intermediate is prepared by reacting 4-methylphenol with ethylene bromide in the presence of a base such as potassium carbonate.
N-alkylation of 4-methylaniline: The 4-methylphenoxyethyl bromide is then reacted with 4-methylaniline in the presence of a base such as sodium hydride or potassium carbonate to yield 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline.
Industrial Production Methods
Industrial production of 4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
相似化合物的比较
Similar Compounds
- 4-methyl-N-[2-(4-methoxyphenoxy)ethyl]aniline
- 4-methyl-N-[2-(4-chlorophenoxy)ethyl]aniline
- 4-methyl-N-[2-(4-fluorophenoxy)ethyl]aniline
Uniqueness
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
属性
IUPAC Name |
4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQITHMVPMEITM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCOC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
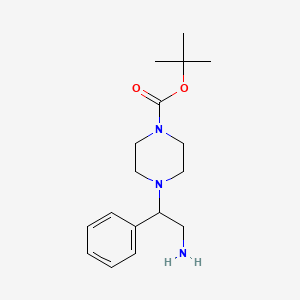
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)

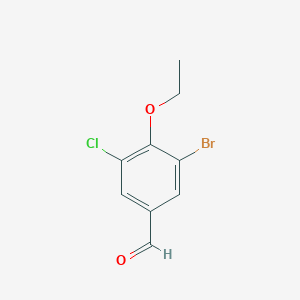
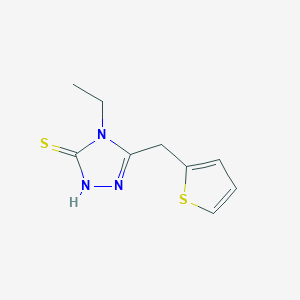
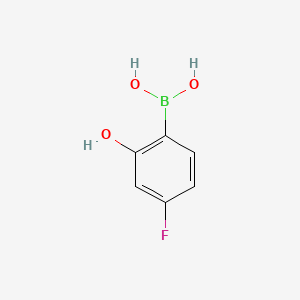

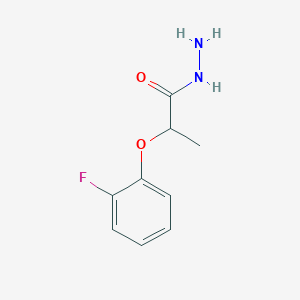
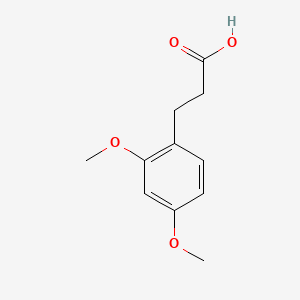
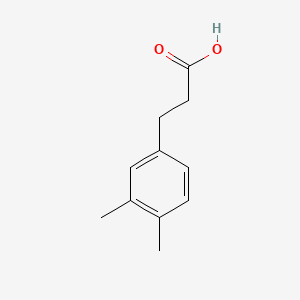
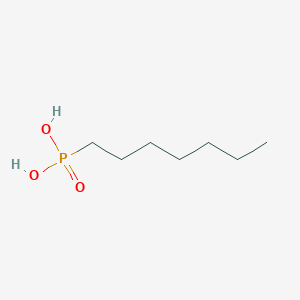
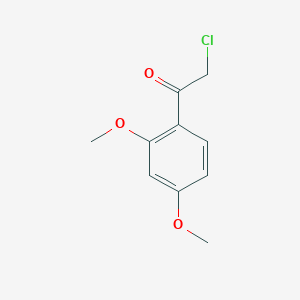
![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)
![(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone](/img/structure/B1334468.png)
